molecular formula C19H29N3O3 B2489037 1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097930-04-4

1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione

Cat. No.: B2489037
CAS No.: 2097930-04-4
M. Wt: 347.459
InChI Key: OJGHIPABGRMXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a cyclohexylacetyl group, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the cyclohexylacetyl group. The final step involves the formation of the imidazolidine-2,4-dione ring. Common reagents used in these reactions include cyclohexylacetyl chloride, piperidine, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of 1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-[1-(2-cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c23-17(12-14-4-2-1-3-5-14)20-10-8-15(9-11-20)21-13-18(24)22(19(21)25)16-6-7-16/h14-16H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGHIPABGRMXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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